molecular formula C21H24N2O3 B4266101 N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Cat. No. B4266101
M. Wt: 352.4 g/mol
InChI Key: IXAHPCLITLLPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as QNZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QNZ is a small molecule inhibitor that targets nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mechanism of Action

N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli such as cytokines, growth factors, and pathogens. Upon activation, NF-κB translocates to the nucleus and binds to the promoters of target genes, leading to their transcriptional activation. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide inhibits the growth and proliferation by inducing apoptosis and cell cycle arrest. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also inhibits the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammatory diseases, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibits the recruitment of inflammatory cells to the site of inflammation. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also modulates the immune response by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied in vitro and in vivo, and its pharmacological effects have been well-characterized. However, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also has some limitations. It is a non-specific inhibitor that can affect other signaling pathways besides NF-κB. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide can also exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has shown promising results in preclinical studies, and its potential therapeutic applications are being explored in various diseases. Future research should focus on the development of N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide derivatives with improved specificity and potency. The use of N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in combination with other drugs or therapies should also be investigated. Moreover, the mechanisms underlying the cytotoxic effects of N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide at high concentrations should be elucidated to avoid potential toxicity in clinical applications.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have reported that N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide can inhibit the growth and proliferation of cancer cells by targeting NF-κB signaling pathway. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Moreover, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been found to modulate the immune response by inhibiting the production of cytokines and chemokines.

properties

IUPAC Name

2-(5-methylfuran-2-yl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)25-12-6-11-22-21(24)17-13-19(20-10-9-15(3)26-20)23-18-8-5-4-7-16(17)18/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAHPCLITLLPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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